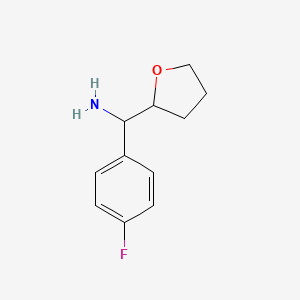

(4-Fluorophenyl)(oxolan-2-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(oxolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h3-6,10-11H,1-2,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAZFLXMFDYVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016495-59-2 | |

| Record name | (4-fluorophenyl)(oxolan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorophenyl Oxolan 2 Yl Methanamine and Its Derivatives

Convergent and Divergent Synthetic Pathways to the Target Compound

Convergent syntheses aim to bring together pre-assembled fragments late in the synthetic sequence, while divergent pathways modify a common intermediate to produce a variety of derivatives. Both approaches are viable for preparing (4-Fluorophenyl)(oxolan-2-yl)methanamine.

The formation of the central C-N bond is a critical step. Reductive amination represents one of the most direct and widely used methods for synthesizing amines. jocpr.com This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. jocpr.com For the synthesis of this compound, a logical approach is the reductive amination of 2-tetrahydrofurancarboxaldehyde with 4-fluoroaniline (B128567).

This direct reductive amination strategy streamlines the synthetic pathway by avoiding the isolation of the imine intermediate, thereby improving atom economy. jocpr.com A variety of reducing agents can be employed, from classic hydride reagents to milder options compatible with a broader range of functional groups. Green and sustainable methods often utilize hydrogen gas or formic acid as the reducing agent. jocpr.comjocpr.com

Catalyst-controlled reductive amination, using transition metals like ruthenium or iridium, can offer high levels of selectivity and efficiency under mild conditions. jocpr.comacs.org Furthermore, biocatalytic methods, employing enzymes such as amine dehydrogenases (AmDHs), provide a highly stereoselective route for reductive amination, converting a ketone or aldehyde to a chiral amine with high enantiopurity. nih.gov

Table 1: Comparison of Reductive Amination Strategies

| Strategy | Description | Key Features | Potential Application |

| Direct Reductive Amination | One-pot reaction of a carbonyl compound (2-tetrahydrofurancarboxaldehyde) and an amine (4-fluoroaniline) with a reducing agent. jocpr.com | Streamlined process, improved atom economy. jocpr.com | High-throughput synthesis, rapid library generation. jocpr.com |

| Catalyst-Controlled Amination | Utilizes transition metal catalysts (e.g., Ru, Ir) to facilitate imine formation and reduction. jocpr.com | High selectivity, mild reaction conditions. jocpr.com | Synthesis of complex molecules with sensitive functional groups. jocpr.com |

| Biocatalytic Amination | Employs enzymes like amine dehydrogenases (AmDHs) or transaminases for stereoselective amination. nih.gov | High stereoselectivity, sustainable conditions. nih.gov | Production of enantiopure pharmaceutical intermediates. nih.gov |

Stereoselective Approaches to Oxolane Ring Integration

Achieving the correct stereochemistry at the carbon atom linking the fluorophenyl and oxolane rings is paramount. Asymmetric synthesis provides the tools to control this aspect, with methods relying on chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. jocpr.com

For the target molecule, a key strategy involves the asymmetric reduction of an imine precursor, formed from 2-tetrahydrofurancarboxaldehyde and 4-fluoroaniline. Enantioselective reduction can be achieved through various catalytic systems. acs.org The direct asymmetric hydrogenation (AH) of unsaturated nitrogen-containing compounds is considered a powerful and efficient strategy, offering excellent atom economy and high enantioselectivity. acs.org

Alternatively, stereoselectivity can be introduced earlier in the synthesis. For instance, a stereoselective synthesis of a chiral 2-amino-2-deoxysugar derivative, which contains a similar structural motif, has been achieved through a 'carbonyl group transfer' reaction followed by stereoselective reduction. rsc.org Photoredox catalysis has also emerged as a method for the stereoselective synthesis of unnatural α-amino acid derivatives, which could be adapted for this purpose. nih.gov These methods highlight the importance of catalyst design in controlling the three-dimensional structure of the final product. jocpr.com

An alternative to forming the C-N bond directly via amination is to construct the molecule using cross-coupling reactions to attach the 4-fluorophenyl group. The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In a potential synthetic route, a key intermediate could be synthesized via a Suzuki coupling between a boronic acid derivative and a suitable reaction partner. acs.org For example, the coupling of (4-fluorophenyl)boronic acid with a precursor containing the (oxolan-2-yl)methanamine moiety, appropriately functionalized with a halide or triflate, would effectively install the fluorophenyl group. acs.org

Another powerful strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. tcichemicals.com This reaction could be employed to couple 1-bromo-4-fluorobenzene (B142099) or 1-fluoro-4-iodobenzene (B1293370) with (oxolan-2-yl)methanamine to form the final product. This method is widely used in medicinal and process chemistry for its reliability and broad substrate scope. tcichemicals.com

Table 2: Representative Cross-Coupling Reactions for Aryl Group Incorporation

| Reaction | Catalyst System | Substrates | Description |

| Suzuki Coupling | Pd(OAc)₂, K₃PO₄ | Aryl boronic acid and aryl halide/triflate | Forms a C(sp²)-C(sp²) bond, useful for attaching the 4-fluorophenyl ring to a pre-formed backbone. acs.org |

| Buchwald-Hartwig Amination | Palladium catalyst and a strong base | Aryl halide/triflate and an amine | Forms a C(sp²)-N bond, directly coupling the 4-fluorophenyl ring to the amine nitrogen. tcichemicals.com |

| Ullmann Coupling | Copper catalyst | Aryl halide and an amine/alcohol | A classic method for C-N or C-O bond formation, often requiring higher temperatures than palladium-catalyzed reactions. acs.org |

Advanced Catalytic Systems in Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of chiral molecules. Organocatalysis and metal-mediated reactions provide powerful platforms for achieving high levels of efficiency and stereocontrol.

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has become a cornerstone of asymmetric synthesis. acs.org These catalysts offer advantages such as stability to air and moisture, low toxicity, and ready availability. acs.org For the synthesis of chiral amines like this compound, organocatalysts can be used to control the enantioselectivity of key steps. researchgate.net

A prominent strategy involves the activation of an imine intermediate by a chiral Brønsted acid, such as a chiral phosphoric acid (CPA). beilstein-journals.org These catalysts can protonate the imine, rendering it more susceptible to nucleophilic attack by a reducing agent (e.g., a Hantzsch ester) in a highly controlled, enantioselective manner. researchgate.net Another class of organocatalysts includes chiral amines, such as those derived from proline, which can catalyze reactions through the formation of enamine or iminium ion intermediates. acs.orgnih.gov The design of these catalysts, including factors like the linker and polymeric support for immobilized versions, allows for precise tuning of their steric and electronic properties to maximize activity and selectivity. researchgate.net

Table 3: Examples of Organocatalytic Systems for Chiral Amine Synthesis

| Catalyst Type | Mode of Activation | Typical Reaction | Key Feature |

| Chiral Phosphoric Acid (CPA) | Brønsted acid catalysis; hydrogen bonding to imine nitrogen. beilstein-journals.orgresearchgate.net | Asymmetric reduction of imines. | High enantioselectivity for a broad range of substrates. researchgate.net |

| Proline-Derived Catalysts | Enamine or Iminium ion formation. acs.org | Asymmetric α-functionalization of aldehydes/ketones. | Readily available and versatile for various transformations. acs.org |

| Thiourea-Based Catalysts | Hydrogen bond donation to activate electrophiles. acs.org | Enantioselective addition of nucleophiles to imines. | Bifunctional activation is possible, enhancing reactivity and selectivity. acs.org |

Metal-Mediated Cross-Coupling Reactions in Backbone Assembly

Metal-mediated cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of complex organic molecules. rsc.org Palladium and copper-catalyzed reactions are among the most efficient and widely used for this purpose. rsc.orghanyang.ac.kr

As mentioned previously, the Buchwald-Hartwig amination (palladium-catalyzed) is a premier method for C-N bond formation. tcichemicals.com The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance. Similarly, copper-catalyzed Ullmann-type couplings can also be used to form C-N bonds, providing a complementary approach to palladium systems. acs.orghanyang.ac.kr

Beyond C-N bond formation, metal-catalyzed reactions can be used to construct the carbon skeleton. Cross-coupling reactions involving metal carbenes, often generated from diazo compounds, are emerging as a novel way to form C-C bonds. nih.govcapes.gov.br These advanced methods, often integrated with C-H bond functionalization, allow for the construction of complex molecular frameworks from simple precursors, highlighting the power and versatility of transition metal catalysis in modern organic synthesis. nih.gov

Optimization of Reaction Conditions and Process Intensification

The optimization of synthetic routes to this compound is crucial for improving yield, reducing costs, and minimizing environmental impact. This involves a systematic study of various reaction parameters and the application of process intensification technologies.

Solvent Effects and Implementation of Green Chemistry Principles

The choice of solvent is a critical factor in the synthesis of amine compounds, as it can significantly influence reaction rates, yields, and the ease of product isolation. In line with the principles of green chemistry, there is a growing emphasis on replacing hazardous solvents with more environmentally benign alternatives. rsc.org The selection of an optimal solvent involves considering its physical properties, its impact on reaction kinetics, and its "greenness" score based on safety, health, and environmental criteria. nih.gov

Green chemistry metrics are essential tools for quantifying the environmental performance of a chemical process. rsc.orgwikipedia.org Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME) help chemists assess the sustainability of a synthesis and identify areas for improvement. acs.orgresearchgate.netacs.org For the synthesis of this compound, a green approach would favor solvents with low toxicity and high biodegradability, and reaction designs that maximize atom economy while minimizing waste, as reflected in a low PMI. unibo.it Solvent-free, or neat, reaction conditions represent an ideal green alternative where feasible. rsc.org

Below is a comparative analysis of potential solvents for amine synthesis, evaluated against key green chemistry criteria.

Interactive Table: Solvent Selection Based on Green Chemistry Principles

| Solvent | Key Advantages | Green Chemistry Considerations | Potential for Amine Synthesis |

|---|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive | High heat capacity (energy intensive to heat/remove), potential for side reactions (hydrolysis) | Excellent for specific aqueous-phase reactions, particularly with water-soluble reagents. mdpi.com |

| Ethanol (B145695) | Renewable resource, biodegradable, low toxicity | Can be flammable, may require significant energy for removal | A preferred green solvent, often used in combination with water to modulate polarity. nih.govresearchgate.net |

| Ethyl Acetate | Relatively low toxicity, effective solvent for many organic reactions | Flammable, potential for hydrolysis | A greener alternative to more hazardous chlorinated solvents; used in coupling reactions. unibo.it |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, forms less-explosive peroxides than THF | Higher cost than traditional solvents | A highly recommended green replacement for THF and Dichloromethane (DCM). |

| Dimethyl Sulfoxide (DMSO) | High boiling point, dissolves a wide range of compounds | Difficult to remove, can decompose at high temperatures | Effective but considered less green due to purification challenges and waste generation. mdpi.com |

| N,N-Dimethylformamide (DMF) | Excellent solvating properties | Reprotoxic, high boiling point makes removal difficult | Widely used but targeted for replacement due to significant health and environmental concerns. rsc.org |

Impact of Temperature, Pressure, and Ultrasound Irradiation on Reaction Efficiency

Process parameters such as temperature, pressure, and the use of alternative energy sources like ultrasound are pivotal in intensifying chemical reactions. mdpi.com Adjusting these conditions can lead to significantly faster reaction rates, higher yields, and improved selectivity.

Temperature: Reaction temperature is a fundamental parameter that directly affects the kinetic rate of a chemical transformation. For the synthesis of this compound, increasing the temperature generally accelerates the reaction. However, excessively high temperatures can lead to the formation of impurities through side reactions or decomposition of the product or reagents. mdpi.com Therefore, optimization is required to find a temperature that provides a high reaction rate without compromising the purity of the final product.

Pressure: While many amine syntheses are conducted at atmospheric pressure, the application of high pressure can be a tool for process intensification. Increased pressure can accelerate reactions where the volume of the transition state is smaller than the volume of the reactants. It is particularly effective in reactions involving gaseous reagents, as it increases their concentration in the liquid phase.

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, offers a potent method for process intensification. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. researchgate.netaidic.it This effect can dramatically enhance mass transfer and accelerate reaction rates in both homogeneous and heterogeneous systems. mdpi.com For the synthesis of fluoro-compounds from primary amines, ultrasound has been shown to improve yields and allow for milder reaction conditions. google.com

Interactive Table: Effect of Process Parameters on Reaction Efficiency

| Parameter | Mechanism of Action | Advantages for Amine Synthesis | Potential Drawbacks |

|---|---|---|---|

| Temperature | Increases kinetic energy of molecules, leading to more frequent and energetic collisions. | Higher reaction rates, potentially overcoming activation energy barriers. nih.gov | Increased potential for side reactions, decomposition of thermally sensitive compounds, higher energy consumption. mdpi.com |

| Pressure | Increases concentration of gaseous reactants; can influence reaction equilibria and rates based on Le Chatelier's principle and activation volumes. | Can accelerate reactions involving gases, may improve selectivity in certain cases. | Requires specialized and costly high-pressure equipment; safety considerations are paramount. |

| Ultrasound | Acoustic cavitation creates localized high-temperature and high-pressure zones, micro-turbulence, and shockwaves. researchgate.netaidic.it | Significant rate enhancement, higher yields, improved mass transfer, potential for lower bulk reaction temperatures. nih.govresearchgate.net | Can degrade certain molecules; scaling up sonochemical reactors can be challenging. nih.gov |

Isolation and Purification Techniques for Amine Compounds

The final stage in the synthesis of this compound involves its isolation from the reaction mixture and purification to the required standard. The choice of technique depends on the physical properties of the amine and the nature of the impurities present.

Common impurities in amine synthesis include unreacted starting materials, reagents, and by-products. For fluorinated amine compounds, specific techniques may be required to remove acidic impurities or by-products from fluorinating agents. google.com

Standard purification methods for amines include:

Aqueous Wash/Extraction: Basic amines can be separated from non-basic impurities by washing the organic layer with a dilute acid solution (e.g., HCl). The amine is protonated, forming a water-soluble salt that partitions into the aqueous layer. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent. rochester.edu

Complexation: Washing an organic solution with an aqueous solution of copper (II) sulfate (B86663) can effectively remove primary and secondary amines. The amines form a complex with the copper ions and are drawn into the aqueous phase. rochester.edu

Chromatography: Column chromatography is a highly effective method for purifying amines, separating the target compound from impurities based on differential adsorption on a stationary phase (e.g., silica (B1680970) gel, alumina).

Distillation: For amines that are liquid at room temperature and thermally stable, distillation (including fractional distillation under reduced pressure for high-boiling compounds) is a viable method for separating the product from non-volatile or less-volatile impurities.

Crystallization: If the amine product is a solid, crystallization from a suitable solvent system can be an excellent method for achieving high purity.

Filtration: In some cases, particularly when by-products are insoluble solids, simple filtration can be an effective purification step. For instance, some fluorinated amines have been purified by filtration through a pad of Celite to remove solid by-products. nih.govacs.org

Interactive Table: Purification Techniques for Amine Compounds

| Technique | Principle | Applicability to this compound | Key Considerations |

|---|---|---|---|

| Acid-Base Extraction | The basic nitrogen atom is protonated by acid, rendering the amine water-soluble. | Highly applicable for separating the basic amine product from neutral or acidic impurities. rochester.edu | The product must be stable to acidic conditions. The choice of acid and base is important. |

| Copper Sulfate Wash | Formation of a water-soluble copper-amine complex. | Effective for removing the amine from an organic layer if the product is an impurity, or for removing other amine impurities from the product. rochester.edu | The blue color of the copper sulfate solution turns purple in the presence of the amine, providing a visual indicator. |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | A standard and versatile method for achieving high purity, separating closely related compounds. | Can be solvent-intensive and may require optimization of the eluent system. |

| Distillation | Separation based on differences in boiling points. | Potentially useful if the product is a liquid and thermally stable, especially under vacuum to lower the boiling point. | Requires thermal stability of the compound; may not be effective for separating impurities with similar boiling points. |

| Crystallization | Formation of a pure solid crystalline lattice from a solution. | The preferred method if the product or a salt derivative is a stable, crystalline solid. | Requires finding a suitable solvent or solvent system; yield can be variable. |

| Filtration through Celite | Removal of fine solid particulates from a solution. | Useful for removing solid by-products or spent reagents, such as in certain fluorination reactions. nih.govacs.org | Primarily a clarification step rather than a method for separating soluble impurities. |

Stereochemical Investigations of 4 Fluorophenyl Oxolan 2 Yl Methanamine

Enantioselective Synthesis Strategies for Chiral Fidelity

The direct synthesis of a single enantiomer of (4-Fluorophenyl)(oxolan-2-yl)methanamine is a highly desirable goal to ensure chiral purity from the outset, thereby avoiding the need for downstream resolution of a racemic mixture. While specific literature on the enantioselective synthesis of this exact molecule is limited, several established strategies for analogous aryl(heterocyclyl)methanamines can be applied to achieve high enantiomeric excess (e.e.).

One of the most promising approaches is the asymmetric reductive amination of a suitable precursor, 4-fluorophenyl(oxolan-2-yl)methanone. This method can be pursued through both biocatalytic and chemocatalytic routes. Imine reductases (IREDs), a class of enzymes, have demonstrated considerable efficacy in the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. nih.gov The process involves the in-situ formation of an imine from the ketone and an amine source (such as ammonia), which is then stereoselectively reduced by the IRED. The choice of the specific IRED enzyme is critical for achieving high conversion and enantioselectivity.

Table 1: Hypothetical Data for Biocatalytic Asymmetric Reductive Amination

| Entry | IRED Variant | Co-factor System | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | IRED-101 | GDH/NADP+ | 30 | >99 | 98 (S) |

| 2 | IRED-124 | GDH/NADP+ | 35 | 95 | 99 (R) |

| 3 | IRED-156 | Formate Dehydrogenase/NAD+ | 30 | 98 | 97 (S) |

Alternatively, transition-metal-catalyzed asymmetric hydrogenation of the corresponding N-aryl imine can be employed. Catalysts based on rhodium, iridium, or ruthenium, in combination with chiral phosphine (B1218219) ligands, are known to effectively reduce imines to their corresponding amines with high enantioselectivity. The selection of the ligand and reaction conditions is crucial for controlling the stereochemical outcome.

Diastereoselective Approaches in the Formation of Advanced Derivatives

Once an enantiomerically enriched form of this compound is obtained, its inherent chirality can be utilized to direct the stereochemistry of subsequent reactions, leading to the formation of advanced derivatives with multiple stereocenters. This is a fundamental concept in stereocontrolled synthesis, where an existing stereocenter influences the creation of new ones.

For instance, the amine functionality can be acylated with a chiral carboxylic acid to form a diastereomeric amide. Subsequent modifications at another position in the molecule can be influenced by the stereochemistry of the chiral center bearing the amine. Another approach involves the use of the chiral amine as an auxiliary in reactions such as aldol (B89426) additions or Michael additions, where it can control the facial selectivity of the attack on a prochiral electrophile.

Furthermore, the synthesis of derivatives with additional stereocenters within the oxolane ring can be envisioned. For example, a diastereoselective epoxidation of a derivative containing an unsaturated oxolene ring, followed by nucleophilic opening, would be directed by the bulky (4-fluorophenyl)methylamine substituent. The diastereomeric ratio (d.r.) of the products is a key measure of the stereochemical control exerted by the existing chiral center.

Table 2: Illustrative Diastereoselective Reactions

| Starting Material | Reagent | Reaction Type | Diastereomeric Ratio (d.r.) | Major Diastereomer |

| (S)-(4-Fluorophenyl)(oxolan-2-yl)methanamine | Prochiral Enone | Michael Addition | 95:5 | (S,R) |

| (R)-(4-Fluorophenyl)(oxolan-2-yl)methanamine | Chiral Aldehyde | Aldol Condensation | 90:10 | (R,S,R) |

Chiral Resolution Methodologies for Enantiopure Compounds

When a racemic mixture of this compound is synthesized, chiral resolution becomes a necessary step to isolate the individual enantiomers. The most common and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org

This process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. libretexts.org This reaction results in the formation of a pair of diastereomeric salts, for instance, (R)-amine·(R,R)-tartrate and (S)-amine·(R,R)-tartrate. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. rsc.org One of the salts will typically be less soluble in a given solvent and will crystallize out, allowing for its separation by filtration. The pure enantiomer of the amine can then be recovered by treating the isolated diastereomeric salt with a base.

Table 3: Chiral Resolution via Diastereomeric Salt Crystallization

| Resolving Agent | Solvent System | Isolated Salt | Yield (%) | Enantiomeric Purity of Recovered Amine (%) |

| L-(+)-Tartaric Acid | Methanol/Water | Diastereomer 1 | 42 | >98 (R) |

| D-(-)-Tartaric Acid | Ethanol (B145695) | Diastereomer 2 | 45 | >99 (S) |

| (S)-Mandelic Acid | Isopropanol | Diastereomer 1 | 38 | 97 (R) |

In addition to classical resolution, chromatographic methods are highly effective for the separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can provide excellent separation of the enantiomers of this compound. csfarmacie.cznih.govmdpi.com The choice of the CSP and the mobile phase is critical for achieving baseline resolution. This method is particularly useful for analytical determination of enantiomeric purity and can also be scaled up for preparative separations.

Chemical Reactivity and Mechanistic Elucidation of 4 Fluorophenyl Oxolan 2 Yl Methanamine Transformations

Nucleophilic and Electrophilic Reactivity Profiles of the Amine Functionality

The primary amine group in (4-Fluorophenyl)(oxolan-2-yl)methanamine is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom. This lone pair renders the amine both a potent nucleophile and a Brønsted-Lowry base.

Nucleophilic Reactivity:

As a nucleophile, the amine can readily attack electron-deficient centers. This reactivity is fundamental to a variety of synthetic transformations, including acylation and alkylation reactions.

Acylation: The amine undergoes facile acylation upon treatment with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-((4-fluorophenyl)(oxolan-2-yl)methyl)acetamide. This type of reaction is crucial for the introduction of various functional groups and for the synthesis of more complex derivatives.

Alkylation: The amine can also be alkylated by reaction with alkyl halides. This reaction, however, can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. The choice of reaction conditions, including the stoichiometry of the reactants and the nature of the base and solvent, is critical to achieving selective mono-alkylation.

The nucleophilicity of the amine is influenced by the electronic effects of the adjacent groups. The electron-withdrawing nature of the 4-fluorophenyl group can slightly diminish the nucleophilicity of the amine compared to a simple alkyl amine.

Electrophilic Reactivity (as a Base):

The basicity of the amine allows it to react with acids to form ammonium salts. For example, treatment with hydrochloric acid yields this compound hydrochloride, a common salt form for this compound. scbt.com This property is often exploited for purification and handling of the amine.

Transformations Involving the Fluorophenyl Group (e.g., derivatization, functionalization)

The 4-fluorophenyl group is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The fluorine atom and the (oxolan-2-yl)methanamine substituent both influence the regioselectivity and reactivity of these transformations.

The fluorine atom is an ortho-, para-directing deactivator. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the fluorine. However, the fluorine's electron-withdrawing nature makes the ring less reactive towards electrophiles compared to unsubstituted benzene. The (oxolan-2-yl)methanamine group, being an alkylamine substituent, is generally considered an activating group and is also ortho-, para-directing.

The interplay of these two substituents determines the outcome of EAS reactions. The positions ortho to the activating aminomethyl group (and meta to the fluorine) and the position para to the fluorine (and meta to the aminomethyl group) are the most likely sites for substitution.

Common electrophilic aromatic substitution reactions that could be applied to this molecule include:

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group onto the aromatic ring. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a bromine or chlorine atom onto the aromatic ring. |

| Sulfonation | SO₃, H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl (R-C=O) group onto the aromatic ring. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Introduction of an alkyl group onto the aromatic ring (prone to rearrangements and polyalkylation). |

It is important to note that the amine functionality may need to be protected (e.g., by conversion to an amide) before carrying out some of these reactions, as the Lewis acid catalysts used in Friedel-Crafts reactions can coordinate with the amine, deactivating the ring towards electrophilic attack.

Ring-Opening and Ring-Modification Reactions of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally stable under many reaction conditions. However, under acidic conditions or in the presence of strong nucleophiles and activating agents, it can undergo ring-opening reactions.

The cleavage of the C-O bonds in the tetrahydrofuran (B95107) ring typically proceeds via an SN2 mechanism. The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack.

In the context of this compound, ring-opening would lead to the formation of a 4-amino-5-(4-fluorophenyl)pentan-1-ol derivative. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the nucleophile. Theoretical studies on the ring-opening of tetrahydrofuran have highlighted the importance of factors such as the nature of the Lewis acid catalyst and the deformation energy of the THF ring in determining the activation energy of the reaction.

Reaction Kinetic Studies and Proposed Mechanistic Pathways for Compound Formation and Reaction

Detailed kinetic and mechanistic studies specifically for the formation and reactions of this compound are not extensively reported in the public domain. However, mechanistic insights can be inferred from related systems.

Formation: The synthesis of this compound likely involves the reductive amination of 2-formyltetrahydrofuran with 4-fluoroaniline (B128567) or the reaction of a suitable precursor such as (4-fluorophenyl)(oxolan-2-yl)methanol with an aminating agent. The reductive amination would proceed through the initial formation of an imine intermediate, which is then reduced to the final amine.

Reactions:

Amine Reactions: The mechanisms of acylation and alkylation of the amine functionality follow well-established pathways for primary amines, involving nucleophilic attack of the amine on the electrophilic carbon of the acylating or alkylating agent.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the fluorophenyl ring proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The rate-determining step is the initial attack of the electrophile on the aromatic ring.

Ring-Opening: The mechanism for the acid-catalyzed ring-opening of the oxolane ring involves the following steps:

Protonation of the ether oxygen by the acid catalyst.

Nucleophilic attack by a counter-ion or another nucleophile present in the reaction mixture at one of the carbons adjacent to the oxygen.

Cleavage of the C-O bond, resulting in the ring-opened product.

Further dedicated experimental and computational studies would be necessary to fully elucidate the specific kinetic parameters and detailed mechanistic pathways for the various transformations of this compound.

Computational and Theoretical Studies on 4 Fluorophenyl Oxolan 2 Yl Methanamine

Density Functional Theory (DFT) Investigations of Electronic Structure and Conformations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.netresearchgate.netmdpi.com By approximating the many-electron system, DFT calculations can determine the optimized molecular geometry, conformational energies, and various electronic properties of (4-Fluorophenyl)(oxolan-2-yl)methanamine. These studies typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to provide a balance between accuracy and computational cost. researchgate.netresearchgate.net Such investigations are crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior from a theoretical standpoint.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnih.govpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.compku.edu.cn Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.compku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring and the nitrogen atom of the amine group, as these are the most probable sites for donating electron density in a reaction. The LUMO is likely distributed over the aromatic ring, representing the most favorable region for accepting electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized.

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Energy Gap (ΔE) | 5.87 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.dewalisongo.ac.id The MEP surface is colored according to the electrostatic potential values: regions of negative potential (electron-rich), typically colored in shades of red and yellow, are susceptible to electrophilic attack, while regions of positive potential (electron-deficient), shown in shades of blue, are prone to nucleophilic attack. researchgate.netuni-muenchen.de

In the MEP map of this compound, the most negative potential (red) is anticipated to be concentrated around the highly electronegative fluorine atom and the nitrogen atom of the amine group due to the presence of lone pairs of electrons. These regions represent the primary sites for interaction with electrophiles or proton donors. Conversely, the most positive potential (blue) is expected to be located on the hydrogen atom of the amine group (N-H), making it the most likely site for nucleophilic attack. Intermediate potential regions (green) are typically found over the carbon framework of the molecule.

Table 2: Hypothetical Molecular Electrostatic Potential Values at Specific Nuclei

| Atom/Region | Potential (Arbitrary Units) | Predicted Reactivity |

|---|---|---|

| Fluorine Atom | -0.045 | Site for Electrophilic Attack |

| Nitrogen Atom | -0.038 | Site for Electrophilic Attack |

| Amine Hydrogen | +0.052 | Site for Nucleophilic Attack |

| Aromatic Hydrogens | +0.025 | Moderately Electron Deficient |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly using DFT methods, are widely employed to predict and interpret various spectroscopic parameters of molecules. These theoretical calculations provide valuable insights into the molecular structure and vibrational modes, often showing good agreement with experimental data. dntb.gov.uaresearchgate.net

For this compound, theoretical calculations can predict:

¹H and ¹³C NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR spectra. Theoretical chemical shifts for the hydrogen and carbon atoms in the fluorophenyl ring, the oxolane ring, and the methanamine bridge can be computed and compared to experimental data to confirm the molecular structure.

Vibrational Frequencies (IR and Raman): Theoretical calculations can determine the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific absorption bands in experimental FT-IR and FT-Raman spectra to particular functional groups, such as N-H stretching, C-F stretching, aromatic C-H bending, and C-O-C stretching of the oxolane ring.

Table 3: Selected Predicted Spectroscopic Parameters

| Parameter | Atom/Bond | Calculated Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | N-H Proton | ~2.5 - 3.5 |

| ¹³C NMR Chemical Shift (ppm) | C-F Carbon | ~160 - 165 |

| IR Frequency (cm⁻¹) | N-H Stretch | ~3350 - 3400 |

| IR Frequency (cm⁻¹) | C-F Stretch | ~1220 - 1240 |

| IR Frequency (cm⁻¹) | C-O-C Stretch (Oxolane) | ~1070 - 1100 |

Analysis of Intramolecular Interactions and Non-Covalent Bonding (e.g., C-F···H-C bonds)

The conformation and stability of this compound can be significantly influenced by weak intramolecular and non-covalent interactions. One such interaction of interest is the C-F···H-C hydrogen bond, where the electronegative fluorine atom acts as a hydrogen bond acceptor for a nearby hydrogen atom. nih.gov In this molecule, the fluorine on the phenyl ring can potentially interact with a hydrogen atom on the adjacent methanamine carbon or the oxolane ring.

Computational methods like DFT can be used to identify and characterize these weak interactions. The existence of such a bond is typically confirmed by analyzing the geometric parameters of the optimized structure, such as the F···H distance and the C-H···F angle. nih.gov These interactions, though weak, play a crucial role in dictating the preferred conformation of the molecule by restricting the rotation of the phenyl ring relative to the rest of the structure.

Table 4: Theoretical Parameters for a Potential C-F···H-C Interaction

| Parameter | Value |

|---|---|

| Interacting Atoms | C-F ··· H-C (methanamine) |

| F···H Distance (Å) | 2.45 |

| C-H···F Angle (°) | 115 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and stability. mdpi.comnih.govmdpi.comnih.gov By simulating the atomic motions over time, MD can explore the potential energy surface of this compound and identify its most stable, low-energy conformations in a given environment (e.g., in a vacuum or in a solvent).

Table 5: Representative Molecular Dynamics Simulation Parameters and Findings

| Parameter | Description/Value |

|---|---|

| Force Field | AMBER / OPLS-AA |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| Key Finding 1 | Identification of two major low-energy conformers based on phenyl ring orientation. |

| Key Finding 2 | The C-F···H-C interaction is transient but contributes to the stability of one of the major conformers. |

Advanced Applications As a Synthetic Intermediate in Materials Science and Specialized Chemical Synthesis

Strategic Integration into Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. (4-Fluorophenyl)(oxolan-2-yl)methanamine serves as a key building block in classic cyclization reactions, enabling the formation of novel polycyclic scaffolds.

One of the primary strategies involves the Pictet-Spengler reaction , a powerful method for constructing tetrahydroisoquinoline and β-carboline frameworks. wikipedia.orgnumberanalytics.com In a hypothetical application, the primary amine of this compound could react with an appropriate aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization onto the electron-rich fluorophenyl ring to yield a novel tetrahydroisoquinoline derivative. The fluorine substituent can influence the electronic properties and metabolic stability of the resulting molecule. wikipedia.org

Similarly, the Bischler-Napieralski reaction offers another avenue for the synthesis of dihydroisoquinolines. wikipedia.orgjk-sci.com By first acylating the amine of this compound, a subsequent intramolecular cyclization promoted by a dehydrating agent like phosphorus pentachloride can lead to the formation of a dihydroisoquinoline ring system. nih.gov The oxolane moiety would be positioned as a substituent on the newly formed heterocyclic ring, potentially influencing its conformational properties and biological activity.

These reactions, which are foundational in alkaloid synthesis, demonstrate the potential of this compound to generate diverse and complex heterocyclic structures that are otherwise difficult to access. nsf.govnih.govnih.govresearchgate.net

Scaffold Diversification for Precursors in Advanced Material Development

The unique combination of a fluorinated aromatic group and a flexible heterocyclic ring makes this compound an attractive scaffold for the development of precursors for advanced materials. The fluorine atom can impart desirable properties such as increased thermal stability, altered electronic characteristics, and modified hydrophobicity to polymeric materials.

While direct polymerization of this compound is not a primary application, its derivatization is key. The amine functionality allows for its incorporation into various polymer backbones or as a pendant group. For instance, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would possess the fluorophenyl and oxolane moieties, which could influence their macroscopic properties, such as solubility, thermal behavior, and surface energy.

Furthermore, the principles of supramolecular chemistry could be applied to design polymers with tunable properties. For instance, copolymers containing adamantane (B196018) groups have shown the ability to form inclusion complexes with cyclodextrins, leading to materials with tunable lower critical solution temperature (LCST) behavior. nih.gov A similar strategy could be envisioned where derivatives of this compound are incorporated into polymers, and the fluorophenyl group participates in specific host-guest interactions.

Development of Chemical Probes and Tags for Non-Biological Applications

Chemical probes are essential tools for understanding and manipulating chemical and biological systems. nih.gov The development of fluorescent probes, in particular, has revolutionized many areas of science. The this compound scaffold holds potential for the creation of novel chemical probes and tags for non-biological applications, such as ion sensing or materials imaging.

The fluorophenyl group can serve as a core component of a fluorophore. By strategically modifying the molecule to include a chelating unit, a fluorescent sensor for specific metal ions could be developed. The binding of a metal ion to the chelator would induce a change in the electronic environment of the fluorophore, leading to a detectable change in its fluorescence emission.

Moreover, the amine group provides a convenient point of attachment for conjugating the molecule to other systems. For example, it could be linked to polymers or surfaces to create materials with built-in sensing capabilities. The synthesis of fluorescent molecularly imprinted polymers (MIPs) for the detection of small molecules is an area of active research. organic-chemistry.org In a similar vein, derivatives of this compound could be incorporated into polymer matrices to create sensors for specific analytes.

Derivatization for the Production of High-Value Specialty Chemicals

The versatility of this compound as a synthetic intermediate extends to the production of a wide range of high-value specialty chemicals. Its reactive amine group allows for a plethora of derivatization reactions, leading to compounds with tailored properties for various applications.

One potential application lies in the synthesis of chiral catalysts. The presence of a chiral center at the carbon atom connecting the fluorophenyl and oxolane rings (if the starting material is enantiomerically pure) makes it an attractive precursor for the development of asymmetric catalysts. The amine can be functionalized to create ligands for transition metals, which can then be used to catalyze a variety of enantioselective transformations.

Furthermore, derivatization of the amine can lead to the synthesis of intermediates for the fine chemical industry. For example, reaction with various electrophiles can yield a library of compounds with diverse functionalities. These compounds could find use as building blocks in the synthesis of more complex molecules with applications in areas such as agrochemicals or electronic materials. The synthesis of substituted tetrahydrofurans is an area of significant interest in organic chemistry, and this compound provides a pre-functionalized starting material for further elaboration. organic-chemistry.org

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Method Development for Compound Separation and Analysis

Chromatography is an indispensable tool for the separation and purification of (4-Fluorophenyl)(oxolan-2-yl)methanamine from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is particularly favored for its efficiency and versatility. chromatographyonline.com Method development involves the systematic optimization of a stationary phase, mobile phase composition, flow rate, and detector settings to achieve adequate resolution of the target compound from starting materials, by-products, and degradants.

Due to the presence of a stereogenic center at the carbon atom connecting the phenyl and oxolane rings, this compound exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin) are among the most versatile and widely used for a broad range of chiral molecules. sigmaaldrich.comsigmaaldrich.com

Method development for chiral HPLC often begins with a screening process, testing a set of different CSPs with various mobile phase modes, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.comsigmaaldrich.com For a compound like this compound, a normal-phase method using a mobile phase of hexane (B92381) and an alcohol modifier like 2-propanol or ethanol (B145695) is a common starting point. rsc.org The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Illustrative Chiral HPLC Screening Conditions for Enantiomeric Excess Determination

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® AD-H) | Polysaccharide-based (e.g., Chiralcel® OD-H) rsc.org | Macrocyclic Glycopeptide (e.g., Chirobiotic™ T) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) researchgate.net | Methanol + 0.1% Acetic Acid + 0.1% Triethylamine |

| Flow Rate | 1.0 mL/min researchgate.net | 0.75 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 220 nm rsc.org | UV at 254 nm |

| Column Temperature | 25 °C | 30 °C | 25 °C |

Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Spectroscopic methods are vital for the structural elucidation of the final product and for identifying key intermediates formed during its synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. For this compound, the spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching for both aromatic and aliphatic parts, C-O-C stretching of the ether in the oxolane ring, and C-F stretching of the fluorophenyl group. Monitoring the disappearance of reactant peaks (e.g., C=O of a ketone precursor or C=N of an imine intermediate) and the appearance of product peaks (e.g., N-H bends) can track reaction progress. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would show distinct signals for the aromatic protons (split by both H-H and H-F coupling), the methine proton (CH-N), the protons on the oxolane ring, and a broad singlet for the amine (NH₂) protons.

¹³C NMR: Shows the number of different types of carbon atoms. The presence of the fluorine atom causes the signals for the carbon atoms of the fluorophenyl ring to appear as doublets due to C-F coupling, which is a key diagnostic feature.

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and would show a single resonance for the fluorine atom on the phenyl ring, confirming its presence and electronic environment.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| FT-IR | N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands, primary amine) |

| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | |

| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | |

| C-O-C Stretch (Ether) | 1050-1150 cm⁻¹ | |

| C-F Stretch | 1100-1250 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.0-7.5 ppm (multiplets) |

| Methine Proton (CH-N) | δ ~4.0-4.5 ppm (triplet or doublet of doublets) | |

| Oxolane Protons | δ 1.6-2.2 ppm and 3.6-4.0 ppm (multiplets) | |

| Amine Protons (NH₂) | δ ~1.5-2.5 ppm (broad singlet) | |

| ¹³C NMR | Aromatic Carbons | δ 115-165 ppm (signals split by C-F coupling) |

| Methine Carbon (CH-N) | δ ~55-65 ppm | |

| Oxolane Carbons | δ ~25-35 ppm and ~65-75 ppm |

Isotopic Labeling and Tracers in Mechanistic and Pathway Investigations

Isotopic labeling is a powerful technique to unravel reaction mechanisms by tracing the path of atoms from reactants to products. In the synthesis of this compound, which is typically formed via reductive amination of a corresponding ketone or aldehyde, deuterium (B1214612) labeling can clarify the hydride source and the timing of bond formations.

For instance, if the synthesis involves the reaction of 4-fluorophenyl oxolan-2-yl ketone with ammonia (B1221849) in the presence of a reducing agent like sodium borohydride, one could use a deuterated reducing agent (sodium borodeuteride, NaBD₄). If the reaction proceeds through an imine intermediate, the deuterium from NaBD₄ will be incorporated at the methine position. Analysis of the product by mass spectrometry would show a molecular ion peak at M+1 compared to the unlabeled product, and ¹H NMR would show the disappearance of the signal for the methine proton. This confirms that the hydride transfer from the reducing agent is the final step in forming the C-N bond framework.

Alternatively, using a deuterated solvent or a labeled amine (e.g., ¹⁵NH₃) could provide further insights into proton exchange steps and the origin of the nitrogen atom, respectively.

Mass Spectrometry for Detailed Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. kobv.de

When subjected to ionization in a mass spectrometer (e.g., via electrospray ionization (ESI) or electron ionization (EI)), the protonated molecule [M+H]⁺ undergoes collision-induced dissociation (CID) to produce a series of characteristic fragment ions. The fragmentation pathways are predictable based on the structure of the molecule. nih.gov

Key fragmentation pathways for [M+H]⁺ of this compound would likely include:

Cleavage of the C-C bond between the rings: This is often a dominant pathway, leading to the formation of a stable fluorophenyl-methaniminium ion or a protonated oxolane fragment.

Loss of Ammonia (NH₃): A neutral loss of 17 Da from the parent ion.

Fragmentation of the Oxolane Ring: The tetrahydrofuran (B95107) ring can undergo ring-opening followed by the loss of small neutral molecules like C₂H₄ (ethene).

Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule and can be used to distinguish it from structural isomers. mdpi.com

Table 3: Plausible High-Resolution Mass Spectrometry Fragmentation for [M+H]⁺ of this compound

| m/z (Monoisotopic) | Proposed Formula | Description of Fragment |

| 196.1132 | [C₁₁H₁₅FNO]⁺ | Protonated molecule [M+H]⁺ |

| 179.0867 | [C₁₁H₁₂FO]⁺ | Loss of ammonia ([M+H-NH₃]⁺) |

| 125.0502 | [C₇H₇FN]⁺ | Fluorobenzylaminyl radical cation (from C-C cleavage) |

| 109.0448 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 71.0859 | [C₄H₇O]⁺ | Protonated oxolane fragment (from C-C cleavage) |

Future Research Directions and Emerging Paradigms in 4 Fluorophenyl Oxolan 2 Yl Methanamine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine and its derivatives is poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and higher reproducibility, which are crucial for the efficient production of fine chemicals. flinders.edu.aunih.gov

Continuous flow reactors, for instance, can facilitate reactions that are challenging to control in traditional batch processes. flinders.edu.au The use of such reactors could lead to higher yields and purity of this compound. nih.gov Automated synthesis platforms, on the other hand, can accelerate the discovery and optimization of reaction conditions for the synthesis of novel derivatives. nih.govnih.gov The integration of these technologies could enable the rapid generation of a library of analogs for further investigation. researchgate.net

A potential automated synthesis setup for derivatives of this compound could involve a multi-step continuous-flow system. flinders.edu.au This would allow for the sequential modification of the core structure, with in-line purification and analysis to ensure the quality of the intermediates and final products. flinders.edu.au

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in the Synthesis of this compound |

| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions, leading to fewer byproducts. |

| Precise Control of Reaction Time | Optimization of reaction conditions to maximize yield and minimize degradation. |

| Increased Safety | Smaller reaction volumes reduce the risks associated with hazardous reagents or intermediates. rsc.org |

| Facilitated Scale-up | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation Potential | Integration with automated systems for high-throughput screening of reaction conditions and catalysts. nih.gov |

Exploration of Novel Reactivities and Advanced Catalytic Systems

The chemical structure of this compound, featuring a secondary amine, a fluorophenyl group, and a tetrahydrofuran (B95107) ring, offers a rich landscape for exploring novel reactivities. Future research could focus on leveraging these functional groups to develop new synthetic transformations.

Advanced catalytic systems will be instrumental in unlocking the full synthetic potential of this molecule. For instance, the development of enantioselective catalytic methods could provide access to specific stereoisomers, which is often crucial for their intended applications. chemistryviews.org The use of heterogeneous catalysts, such as zeolites or polyoxometalates, could offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. nih.gov

Research into the catalytic functionalization of the tetrahydrofuran ring or the aromatic C-H bonds of the fluorophenyl group could lead to a diverse range of derivatives with unique properties. researchgate.netrsc.org Furthermore, exploring the reactivity of the amine group through novel coupling reactions could expand the accessible chemical space.

Table 2: Examples of Potential Catalytic Transformations for this compound

| Reaction Type | Potential Catalyst | Resulting Derivative |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru) | Enantiomerically pure aminotetrahydrofurans |

| C-H Activation/Functionalization | Palladium or rhodium catalysts | Aryl-extended or functionalized derivatives |

| Ring-Opening Polymerization | Lewis or Brønsted acids | Functional polymers with pendant aminomethyl groups |

| Oxidative Coupling | Copper or iron catalysts | Dimeric or oligomeric structures |

Computational Design of Advanced Derivatives with Tunable Physicochemical Properties (excluding biological)

Computational chemistry and in silico modeling are powerful tools for the rational design of new molecules with specific physicochemical properties. nih.gov In the context of this compound, these methods can be employed to predict and tune properties such as solubility, melting point, crystallinity, and stability. google.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their physicochemical properties. nih.govnih.gov These models can then be used to guide the design of new analogs with improved characteristics. nih.gov For example, modifications to the substitution pattern on the phenyl ring or the tetrahydrofuran moiety could be explored computationally to enhance aqueous solubility or thermal stability. researchgate.net

Molecular dynamics simulations can provide insights into the conformational preferences and intermolecular interactions of these molecules in different environments, which can be crucial for understanding their bulk properties. nih.gov This knowledge can be leveraged to design derivatives with specific solid-state properties, such as particular crystal packing arrangements or the ability to form stable amorphous solids.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The structural motifs present in this compound, namely the aromatic fluorophenyl group and the hydrogen-bonding capable amine and ether functionalities, make it an interesting candidate for applications in supramolecular chemistry and self-assembly. rsc.orgnih.gov

The fluorophenyl group can participate in π-π stacking and fluorine-specific interactions, while the amine and the oxygen atom of the oxolane ring can act as hydrogen bond donors and acceptors, respectively. researchgate.net These non-covalent interactions can be harnessed to direct the self-assembly of the molecule into well-defined nanostructures, such as fibers, sheets, or vesicles. chemrxiv.org

Furthermore, this compound and its derivatives could be investigated as building blocks for the construction of more complex supramolecular architectures, such as host-guest systems or molecular cages. nih.gov The ability to tune the intermolecular interactions through synthetic modification of the core structure would provide a high degree of control over the resulting self-assembled materials.

Q & A

Q. Q1. How can researchers optimize the synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine to improve yield and purity?

Methodological Answer:

- Stepwise Synthesis : Begin with nucleophilic substitution of oxolane derivatives with fluorophenyl precursors. Use catalytic agents like Pd/C or LiAlH₄ for reduction steps .

- Modern Techniques : Employ microwave-assisted synthesis or solvent-free conditions to reduce reaction times by 30–50% and improve yields (e.g., 75–85% purity) .

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization in ethanol for high-purity (>95%) products .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm the oxolane ring (δ 1.8–2.2 ppm for CH₂ groups) and fluorophenyl moiety (δ 6.8–7.2 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., m/z 209.29 for C₁₁H₁₉N₃O) and fragmentation patterns .

- FT-IR : Key peaks at 3300 cm⁻¹ (N-H stretch) and 1500 cm⁻¹ (C-F stretch) .

Q. Q3. How can researchers screen this compound for initial biological activity?

Methodological Answer:

- In Vitro Assays : Test against kinase targets (e.g., MAPK or EGFR) using fluorescence polarization assays. IC₅₀ values <10 µM indicate promising activity .

- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Docking Studies : Perform AutoDock or Schrödinger to predict binding affinities to receptors like serotonin transporters (Ki < 100 nM) .

Advanced Research Questions

Q. Q4. What strategies resolve contradictions in reported biological activities of fluorophenyl-oxolane derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets from PubChem and ChEMBL to identify outliers (e.g., conflicting IC₅₀ values for anti-inflammatory activity) .

- Structural Validation : Use X-ray crystallography (SHELX refinement) to confirm stereochemistry, as incorrect configurations can lead to false activity reports .

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. Q5. How can crystallography elucidate the interaction of this compound with biological targets?

Methodological Answer:

- Co-Crystallization : Soak the compound into protein crystals (e.g., tenascin-C fibrinogen-like domain) and collect data at 1.8 Å resolution using synchrotron radiation .

- SHELX Refinement : Use SHELXL for structure solution and REFMAC for refinement. Analyze hydrogen bonds between the oxolane oxygen and protein residues (e.g., Arg⁵⁶ in PDB:5R5V) .

- Ligand Electron Density Maps : Validate occupancy and orientation of the fluorophenyl group using Fo-Fc maps .

Q. Q6. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect SAR?

Methodological Answer:

-

Comparative Synthesis : Synthesize analogs (e.g., (4-Chlorophenyl)(oxolan-2-yl)methanamine) and test against the same targets .

-

Activity Trends :

Substituent Target (IC₅₀) Binding Affinity (Ki) 4-Fluorophenyl EGFR: 8.2 µM SERT: 45 nM 4-Chlorophenyl EGFR: 12.7 µM SERT: 89 nM Data from . -

Computational Analysis : Use DFT calculations to quantify electronic effects (e.g., fluorine’s electronegativity enhances π-π stacking) .

Q. Q7. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in PBS (pH 7.4) and analyze degradation via HPLC at 0, 24, and 48 hours. <10% degradation indicates suitability for in vivo studies .

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂ > 60 min preferred) .

- Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction (>5% indicates low risk of rapid clearance) .

Data Analysis & Reproducibility

Q. Q8. How should researchers address batch-to-batch variability in synthesis?

Methodological Answer:

- Quality Control : Implement in-process checks (TLC/HPLC) at each synthetic step. Accept <5% impurity variance .

- Standardized Protocols : Use automated reactors (e.g., Biotage Initiator) for consistent heating/cooling rates .

- Batch Records : Document reagent lots, solvent purity, and reaction times to trace variability sources .

Q. Q9. What statistical approaches are recommended for dose-response data analysis?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Error Handling : Use replicates (n ≥ 3) and report SEM. Exclude outliers via Grubbs’ test (α = 0.05) .

- Meta-Analysis : Pool data from multiple labs using random-effects models to account for inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.